molecular formula C13H13N3OS B1215005 N-[[(6-methyl-4-pyrimidinyl)thio]methyl]benzamide CAS No. 5552-57-8

N-[[(6-methyl-4-pyrimidinyl)thio]methyl]benzamide

Cat. No.: B1215005
CAS No.: 5552-57-8
M. Wt: 259.33 g/mol
InChI Key: RSJIWZOLNCBJPB-UHFFFAOYSA-N
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Description

N-[[(6-methyl-4-pyrimidinyl)thio]methyl]benzamide: is a chemical compound with the molecular formula C13H13N3OS and a molecular weight of 259.33 g/mol. It is a member of the benzamides family and is characterized by the presence of a benzamide group attached to a sulfanylmethyl group, which is further connected to a 6-methylpyrimidin-4-yl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[[(6-methyl-4-pyrimidinyl)thio]methyl]benzamide typically involves the reaction of 6-methylpyrimidin-4-ylthiol with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: N-[[(6-methyl-4-pyrimidinyl)thio]methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry: N-[[(6-methyl-4-pyrimidinyl)thio]methyl]benzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in assays to investigate its binding affinity and specificity.

Medicine: The compound is explored for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors. It is being investigated for its efficacy in treating certain diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. It is valued for its reactivity and versatility in various chemical processes.

Mechanism of Action

The mechanism of action of N-[[(6-methyl-4-pyrimidinyl)thio]methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby exerting its effects. The pathways involved may include inhibition of enzyme activity or interference with receptor signaling.

Comparison with Similar Compounds

  • N-[[(6-methyl-4-pyrimidinyl)thio]methyl]benzamide
  • N-[(6-methylpyrimidin-4-yl)sulfanylmethyl]aniline
  • N-[(6-methylpyrimidin-4-yl)sulfanylmethyl]phenylacetamide

Comparison: this compound is unique due to its specific structural features, such as the benzamide group and the 6-methylpyrimidin-4-yl moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

5552-57-8

Molecular Formula

C13H13N3OS

Molecular Weight

259.33 g/mol

IUPAC Name

N-[(6-methylpyrimidin-4-yl)sulfanylmethyl]benzamide

InChI

InChI=1S/C13H13N3OS/c1-10-7-12(15-8-14-10)18-9-16-13(17)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17)

InChI Key

RSJIWZOLNCBJPB-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=N1)SCNC(=O)C2=CC=CC=C2

Canonical SMILES

CC1=CC(=NC=N1)SCNC(=O)C2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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